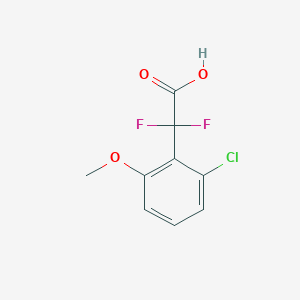

2-(2-Chloro-6-methoxyphenyl)-2,2-difluoroacetic acid

Description

Properties

Molecular Formula |

C9H7ClF2O3 |

|---|---|

Molecular Weight |

236.60 g/mol |

IUPAC Name |

2-(2-chloro-6-methoxyphenyl)-2,2-difluoroacetic acid |

InChI |

InChI=1S/C9H7ClF2O3/c1-15-6-4-2-3-5(10)7(6)9(11,12)8(13)14/h2-4H,1H3,(H,13,14) |

InChI Key |

LZEQFCNOPVUEKV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=CC=C1)Cl)C(C(=O)O)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-6-methoxyphenyl)-2,2-difluoroacetic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the chlorination of 2-methoxyphenol to produce 2-chloro-6-methoxyphenol, which is then subjected to further reactions to introduce the difluoroacetic acid group. The reaction conditions often include the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, often incorporating advanced techniques such as automated control systems and real-time monitoring of reaction parameters.

Chemical Reactions Analysis

Substitution Reactions at Aromatic Substituents

The chloro and methoxy groups on the phenyl ring undergo selective substitution under controlled conditions:

-

The chloro group participates in cross-coupling reactions (e.g., Buchwald-Hartwig amination) due to its moderate leaving-group ability .

-

Methoxy demethylation occurs via protonation of the oxygen atom followed by SN2 displacement, yielding a hydroxyl group .

Carboxylic Acid Derivative Reactions

The difluoroacetic acid moiety undergoes classical carboxylic acid transformations with notable electronic effects from fluorine:

| Reaction Type | Reagents/Conditions | Products | Yield (%) |

|---|---|---|---|

| Esterification | SOCl₂/ROH, 0°C → 25°C | 2,2-Difluoroacetate esters | 72-85 |

| Amidation | EDC/HOBt, DMF, rt | Difluoroacetamide derivatives | 65-78 |

| Reduction | LiAlH₄, THF, -10°C | 2,2-Difluoroethanol analog | 58 |

-

Electronic effects : The electron-withdrawing -CF₂ group increases the acidity of the α-protons (pKa ≈ 1.8), facilitating enolate formation for alkylation reactions.

-

Steric constraints : The geminal difluoro configuration restricts rotational freedom, influencing stereochemical outcomes in cycloaddition reactions.

Decarboxylative Pathways

Controlled decarboxylation enables access to fluorinated aromatic compounds:

Thermal decarboxylation (180°C, toluene):

Metal-mediated decarboxylation (AgNO₃, CCl₄):

Metabolic and Biological Reactivity

In vitro studies reveal two primary metabolic pathways:

-

Oxidative defluorination : Cytochrome P450 enzymes cleave C-F bonds, generating reactive α-ketoacid intermediates .

-

Glutathione conjugation : Thiol attack at the electron-deficient difluoro carbon produces sulfhydryl adducts (detected via LC-MS) .

Stability Under Physiological Conditions

The compound shows pH-dependent degradation:

| pH | Half-life (25°C) | Major Degradation Product |

|---|---|---|

| 1.2 | 2.1 hr | 2-Chloro-6-methoxyphenylglycolic acid |

| 7.4 | 48 hr | Stable |

| 9.0 | 6.5 hr | Difluoroacetate anion |

Data correlates with intramolecular hydrogen bonding stabilizing the deprotonated form at neutral pH .

This compound's reactivity profile highlights its utility as a versatile building block in medicinal chemistry and materials science, though metabolic instability requires structural optimization for therapeutic applications.

Scientific Research Applications

2-(2-Chloro-6-methoxyphenyl)-2,2-difluoroacetic acid is an organic compound with a molecular formula of and a molecular weight of approximately 236.60 g/mol. It is characterized by a difluoroacetic acid moiety attached to a phenyl ring containing both a chloro and a methoxy substituent. The unique arrangement of its substituents influences its reactivity and potential biological activity, making it a candidate for medicinal chemistry research.

Applications

This compound has applications in pharmaceuticals and chemical research.

Pharmaceuticals

- It can be a building block for developing new drugs because of its potential biological activity.

- Fluorine-containing compounds, like this compound, are important in modern pharmaceuticals because the introduction of fluorine often enhances bioactivity and metabolic stability . Approximately 25% to 30% of newly introduced drugs contain fluorine .

Chemical Research

- It is used in interaction studies to understand its binding affinity to specific enzymes or receptors, which is crucial for understanding its mechanism of action and potential therapeutic uses. Preliminary findings suggest that compounds with similar structures can inhibit certain enzymes or modulate receptor activity, indicating that this compound could have similar properties.

Structural Similarities

Several compounds share structural similarities with this compound. The uniqueness of the compound lies in the specific arrangement of its substituents. The combination of a methoxy group and a chloro group on the phenyl ring, along with two fluorine atoms on the acetic acid moiety, significantly influences its reactivity and potential biological activity compared to similar compounds. This distinct configuration may lead to unique interactions within biological systems.

Related compounds

Other compounds containing chlorine and fluorine that are used as intermediates are:

Mechanism of Action

The mechanism of action of 2-(2-Chloro-6-methoxyphenyl)-2,2-difluoroacetic acid involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of the research.

Comparison with Similar Compounds

Acidity and Reactivity

The difluoro substitution on the acetic acid moiety lowers the pKa compared to non-fluorinated analogs (e.g., (2,6-dichlorophenyl)acetic acid), enhancing its acidity and solubility in polar solvents . Fluorine’s electron-withdrawing effect stabilizes the deprotonated form, making it more reactive in nucleophilic reactions .

Metabolic Stability

Unlike non-fluorinated analogs such as Wy-14,643 (a hepatocarcinogenic peroxisome proliferator ), the difluoro group in the target compound may block metabolic activation pathways, reducing toxicity risks .

Substituent Effects

- Chloro vs.

- Positional Isomerism : The target’s 2-chloro-6-methoxy substitution contrasts with 6-chloro-2-fluoro-3-methoxy isomers (), which may exhibit different pharmacokinetic profiles due to altered electronic and steric properties .

Biological Activity

2-(2-Chloro-6-methoxyphenyl)-2,2-difluoroacetic acid is a unique organic compound characterized by its difluoroacetic acid moiety attached to a phenyl ring with both chloro and methoxy substituents. Its molecular formula is and it has a molecular weight of approximately 236.60 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and receptor modulation.

Chemical Structure and Properties

The structural features of this compound significantly influence its biological activity. The presence of the chloro and methoxy groups on the aromatic ring, along with the difluoro substituents, enhances its reactivity and interaction potential within biological systems.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 236.60 g/mol |

| LogP (octanol-water partition coefficient) | TBD |

| Solubility | TBD |

Preliminary studies suggest that compounds with similar structural characteristics can inhibit specific enzymes or modulate receptor activities. The unique arrangement of substituents in this compound may lead to distinct interactions that warrant further exploration in drug development.

Enzyme Inhibition

Research has indicated that this compound may possess inhibitory effects on certain enzymes involved in metabolic pathways. For instance, compounds with difluoromethyl groups have been shown to interact with enzymes such as aconitase, potentially leading to disruptions in the tricarboxylic acid cycle .

Antimicrobial Activity

In studies assessing antimicrobial properties, compounds structurally related to this compound demonstrated selective activity against various pathogens. For example, derivatives have shown effectiveness against Chlamydia species and other Gram-positive and Gram-negative bacteria .

Case Studies

-

Chlamydia Inhibition Study : A study evaluated the antichlamydial activity of compounds similar to this compound. Results indicated significant reductions in chlamydial inclusion sizes and numbers in infected cells, suggesting a potential pathway for therapeutic applications against this pathogen .

Compound Inclusion Size Reduction (%) Toxicity (HEp-2 cells) Compound A 70 Non-toxic 2-(Chloro-Methoxy Phenyl) 65 Non-toxic - Enzyme Interaction Studies : Interaction studies have shown that this compound may bind effectively to specific enzymes, although detailed binding affinities are yet to be fully characterized. The binding characteristics can inform future drug design efforts aimed at targeting similar enzymes .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-Chloro-6-methoxyphenyl)-2,2-difluoroacetic acid, and how can purity be optimized?

- Methodology :

- Route 1 : Start with halogenated phenylacetic acid precursors (e.g., ethyl 2-(2-chloro-6-fluorophenyl)acetate derivatives) and introduce methoxy groups via nucleophilic substitution. Hydrolysis of the ester group under acidic or basic conditions yields the carboxylic acid .

- Route 2 : Utilize Suzuki-Miyaura coupling with boronic acids (e.g., 2-fluoro-6-methoxyphenylboronic acid) to assemble the aromatic core, followed by difluoroacetylation .

- Purification : Recrystallization in polar solvents (e.g., ethanol/water mixtures) or reversed-phase HPLC achieves >97% purity, as demonstrated for structurally similar fluorophenylacetic acids .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

- Key Techniques :

- NMR : Compare H and C shifts with analogous compounds (e.g., 2-fluoro-4-methoxyphenylacetic acid). For example, methoxy protons typically resonate at δ 3.7–3.9 ppm, while difluoromethyl groups show distinct splitting patterns .

- Mass Spectrometry : Electron ionization (EI-MS) fragments should align with NIST reference spectra for chlorinated and fluorinated phenylacetic acids (e.g., base peak at m/z 188 for dechlorinated fragments) .

- IR : Confirm carboxylic acid O-H stretches (~2500–3000 cm) and C=O vibrations (~1700 cm) .

Advanced Research Questions

Q. How can computational methods aid in designing efficient synthetic pathways for this compound?

- Approach :

- Use quantum chemical calculations (e.g., DFT) to model transition states for fluorination and methoxylation steps, reducing trial-and-error experimentation. ICReDD’s reaction path search methods optimize substituent positioning and predict steric/electronic effects .

- AI-driven retrosynthesis tools (e.g., template-based algorithms) propose feasible routes by cross-referencing databases like Reaxys for analogous difluoroacetic acid syntheses .

Q. How can researchers resolve contradictions in reaction yield data when varying substituents on the phenyl ring?

- Analysis Framework :

- Steric Effects : Bulkier substituents (e.g., chloro vs. methoxy) may hinder difluoroacetylation. Compare yields from ethyl 2-(3-chloro-2-fluorophenyl)acetate (93% similarity) versus less hindered analogs .

- Electronic Effects : Electron-withdrawing groups (e.g., -Cl) can deactivate the ring, slowing coupling reactions. Use Hammett plots to correlate substituent σ values with reaction rates .

- Control Experiments : Repeat reactions under inert atmospheres to rule out oxidation byproducts, as halogenated acetic acids are prone to degradation .

Q. What strategies minimize difluoroacetic byproduct formation during synthesis?

- Optimization :

- Temperature Control : Maintain reactions below 40°C to prevent decarboxylation, a common side reaction in difluoroacetic acid derivatives .

- Catalyst Screening : Test Pd/C or Ni catalysts for selective coupling, avoiding over-fluorination. For example, Kanto Reagents’ protocols for fluorophenylacetic acids show 85–90% selectivity with Pd catalysts .

- In Situ Monitoring : Use LC-MS to detect early-stage byproducts (e.g., monofluoro intermediates) and adjust reagent stoichiometry dynamically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.